Compound Description: This compound serves as a synthetic precursor to various 1,2,4-oxadiazole derivatives. It is prepared by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-methylphenyl)-1,2,4-oxadiazole. []
Relevance: This compound shares the core 1,2,4-oxadiazole structure with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The key difference lies in the replacement of the phenylacetamide moiety in the target compound with a methylacetate group. []
Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It demonstrates preclinical antipsychotic-like and procognitive activities. []
Relevance: This compound, like 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, contains the 1,2,4-oxadiazole ring. It differs in the substitution pattern on the phenyl ring attached to the oxadiazole and the presence of a piperidine ring linked to the methanone group. []
Compound Description: This compound is synthesized via the reaction of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal. [] Its crystal structure reveals intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []
Relevance: This compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide both belong to the class of 1,2,4-oxadiazole derivatives. A significant structural distinction is the presence of a dimethylaminoacrylate group and an extended vinyloxy linker in this compound. [, ]
Compound Description: This series of compounds was investigated for their activity as muscarinic cholinergic agonists and antagonists. [] The nature of the alkyl substituent influenced their activity, with unbranched alkyl chains typically yielding agonists and branched or cyclic substituents producing antagonists. []
Relevance: These compounds and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are both characterized by the presence of a 1,2,4-oxadiazole moiety. They differ in the substitution on the oxadiazole ring and the presence of a tetrahydropyridine ring in these compounds. []
Compound Description: This compound is synthesized by reacting methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. [] The crystal structure reveals intramolecular C—H⋯O and C—H⋯N hydrogen bonds alongside intermolecular C—H⋯π and C—H⋯O interactions. []
Relevance: This compound is structurally related to 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide through their shared 1,2,4-oxadiazole core. The presence of dimethoxy substitutions on the phenyl ring and a dimethylaminoacrylate group distinguishes this compound. []
Compound Description: This compound is prepared by reacting methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. [] The crystal structure reveals intramolecular C—H⋯O and C—H⋯N interactions, along with intermolecular C—H⋯π interactions. []
Relevance: This compound shares the 1,2,4-oxadiazole ring system with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. A key difference is the substitution of the phenyl ring with a pyridyl ring and the presence of a dimethylaminoacrylate group in this compound. []
Compound Description: This compound is a product of the reaction between methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-phenyl-1,2,4-oxadiazole. [] The crystal structure shows weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π(arene) interactions. []
Relevance: Sharing the 1,2,4-oxadiazole scaffold with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound lacks the methyl substituent on the phenyl ring attached to the oxadiazole and has a methylacetate group instead of the benzamide moiety. []
Compound Description: This compound is synthesized through the reaction of methyl (2-hydroxyphenyl)acetate and 3-(4-methylthio)phenyl-5-chloromethyl-1,2,4-oxadiazole. [] Its structure is characterized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []
Relevance: This compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide share the 1,2,4-oxadiazole core. The key structural variations include the presence of a methylsulfanyl substituent at the para position of the phenyl ring and a methylacetate group in place of the benzamide group. []
Compound Description: This compound is synthesized by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [] It exhibits a weak intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions in its crystal structure. []
Relevance: Both this compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide belong to the 1,2,4-oxadiazole class of compounds. The presence of a nitro group at the para position of the phenyl ring and a methylacetate group instead of the benzamide moiety are the major structural differences. []
Compound Description: This compound exhibits intramolecular N—H⋯N hydrogen-bond and intermolecular C—H⋯π interactions within its structure. []
Compound Description: The structure of this compound includes a planar indanone ring system and a twisted acetyl group at N5. [] Intramolecular C—H N and C—H O hydrogen bonds are present, and the crystal structure is stabilized by intermolecular C—H O and C—H N hydrogen bonds. []
Relevance: While both this compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide share the 1,2,4-oxadiazole motif and a methylphenyl substituent, this compound features two oxadiazole rings linked to an indolinone core, a structural feature absent in the target compound. []
Compound Description: In this compound, the benzene and oxadiazole rings exhibit a dihedral angle of 4.8(3)°. [] The oxadiazole and thiadiazole rings show an angle of 85.6(3)°. []
Compound Description: This compound is prepared by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [] It exhibits a weak intramolecular C—H⋯N interaction. Crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, and a C—H⋯π interaction. []
Relevance: Both this compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide contain a 1,2,4-oxadiazole ring. Key differences include the presence of a nitro group on the phenyl ring and a piperazine ring linked to a (2,6-dimethylphenyl)aminocarbonylmethyl group in this compound. []
Compound Description: Synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(4-bromophenyl)-5-chloromethyl-1,2,4-oxadiazole, this compound exhibits intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds within its crystal structure. []
Compound Description: This compound is a muscarinic agonist and served as a structural basis for understanding the binding interactions of muscarinic agonists with their receptors. []
Relevance: Although it shares the 1,2,4-oxadiazole motif with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound is structurally distinct due to the presence of an azabicyclo[2.2.2]octane system linked to the oxadiazole ring and the absence of the benzamide moiety. []
Compound Description: This quinoline derivative exists as a hydrate and features a nearly coplanar arrangement of its aromatic rings. [] Intermolecular O—H⋯N hydrogen bonds connect the organic molecules with water molecules, while weak C—H⋯O hydrogen bonds link molecules from neighboring stacks. []
Relevance: This compound shares the 1,2,4-oxadiazole and methoxyphenyl structural features with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. A key distinction is the presence of a quinoline ring system linked to the oxadiazole ring through a methoxymethylene linker in this compound, which is absent in the target compound. []
Compound Description: This oxadiazole derivative is nearly planar and contains an intramolecular O—H⋯N hydrogen bond that influences its molecular conformation. []
Compound Description: These compounds were investigated for their antimicrobial activity. The ethyl carboxylate derivative and its 3-p-methylbenzyl derivative showed activity against Candida albicans, along with the corresponding thione analogues and their 4-S-alkyl derivatives. []
Relevance: While these compounds and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide both possess a 1,2,4-oxadiazole ring, they differ significantly in their overall structures. These compounds feature a thieno[2,3-d]pyrimidine system linked to the oxadiazole ring, a structural feature absent in the target compound. []
Compound Description: The crystal structure of this compound shows the presence of an O—H⋯N hydrogen bond. []
Relevance: Sharing the 1,2,4-oxadiazole ring and a methylphenyl substituent with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound lacks the methoxybenzamide moiety and instead has a simple hydroxymethyl group attached to the oxadiazole ring. []
Compound Description: This compound, synthesized by reacting methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal, exhibits short intramolecular C—H⋯O contacts within its molecular structure. []
Compound Description: This compound was obtained through the reaction of N-acetyl-2-indolinone with 3-(4-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole. [] It crystallizes in the monoclinic system and its structure is stabilized by intramolecular C—H…O hydrogen bonds. []
Relevance: Although it shares the 1,2,4-oxadiazole motif with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound features two oxadiazole rings, each substituted with a 4-chlorophenyl group and linked to an indolinone core. This structure deviates significantly from the target compound. []
Compound Description: This compound, synthesized by reacting methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate with sodium hydride, adopts an enol form stabilized by an intramolecular O—H⋯N hydrogen bond. [] All its non-hydrogen atoms lie within a plane. []
Relevance: Sharing the 1,2,4-oxadiazole core with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound is differentiated by the presence of a benzopyran-3-ol moiety fused to the phenyl ring attached to the oxadiazole, a structural feature absent in the target compound. []
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. They showed better antimicrobial activity than the reference drug Streptomycin. [] Docking studies suggested that these compounds may act by inhibiting the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase. []
Relevance: While these compounds share the 1,2,4-oxadiazole moiety with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, they are structurally diverse due to the presence of a thieno[2,3-d]pyrimidine system linked to a benzimidazole ring. []
Compound Description: This compound is a monohydrate where the oxadiazole ring is not coplanar with the quinoline and benzene rings. [] The crystal structure is characterized by O—H⋯N hydrogen bonds and C—H⋯O hydrogen-bonding interactions involving the water molecule. []
Compound Description: This compound, 38p or ZENECA ZD3523, is a potent and selective leukotriene receptor antagonist. [] It exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction. []
Relevance: Although this compound shares a methoxybenzamide moiety with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, it lacks the 1,2,4-oxadiazole ring. Instead, it features an indole ring system with various substitutions, including a fluorinated butylcarbamoyl group. This difference in the core heterocyclic structure makes it structurally distinct from the target compound. []
Compound Description: This compound adopts a 'contorted' conformation with an 86.54(6)° dihedral angle between its heterocyclic rings. [] It forms centrosymmetric dimers through complementary N—H⋯N hydrogen bonds, which further interact through C—H⋯π(ring) interactions. []
Relevance: This compound, while structurally distinct from 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, belongs to the same broad category of heterocyclic compounds. It features a 1,2,4-triazole-5-thione ring system linked to a pyrazole ring and a methylphenyl group, contrasting with the 1,2,4-oxadiazole ring and methoxybenzamide moiety in the target compound. []
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It effectively inhibits serotonin-amplified platelet aggregation and exhibits good oral bioavailability. [, ]
Compound Description: These compounds were synthesized and tested as alkaline phosphatase inhibitors. [] They showed good to excellent inhibitory activity, with the most potent compound (6i) exhibiting an IC50 value of 0.420 μM. []
Relevance: This series of compounds and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide belong to the same class of benzamide derivatives containing a 1,2,4-oxadiazole ring. The key structural variations lie in the substitution pattern on the oxadiazole ring. The target compound features a 3-aryl-5-methyl substituent, whereas this series has a 5-alkylthio group. []
Compound Description: This molecule adopts a 'pincer' conformation, stabilized by two intramolecular C—H⋯π(ring) interactions. [] Intermolecular N—H⋯N and C—H⋯S hydrogen bonds and C—H⋯π(ring) interactions contribute to its three-dimensional network structure. []
Relevance: This compound, while structurally distinct from 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, falls under the same category of heterocyclic compounds. It features a 1,2,4-triazole-5-thione ring linked to a pyrazole ring and a methylphenyl group, contrasting with the 1,2,4-oxadiazole ring and methoxybenzamide group in the target compound. []
Compound Description: YM-53389 is a potent and selective 5-HT4 receptor agonist, showing high affinity for the human 5-HT4 receptor and potent agonistic activity in longitudinal muscle myenteric plexus preparations. []
Relevance: Both YM-53389 and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide share a methoxyphenyl moiety and a 1,2,4-oxadiazole ring. The key differences lie in the presence of a chlorine atom and a piperidylmethyl group attached to the oxadiazole ring in YM-53389, replacing the methylphenyl and benzamide groups in the target compound. []
Compound Description: This series of compounds serves as intermediates in the synthesis of azilsartan, a drug used to treat high blood pressure. []
Relevance: These compounds, while sharing the 1,2,4-oxadiazole ring with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, are structurally diverse due to the presence of a biphenyl system, a benzo[d]imidazole ring, and an alkyl carboxylate group, all absent in the target compound. []
Compound Description: This compound serves as a base for a series of insensitive energetic materials, including N-trinitroethylamino derivatives and energetic salts. [] They exhibit moderate thermal stabilities and insensitivity towards impact and friction. []
Compound Description: This series of closely related benzamides crystallize as ethanol monosolvates. [] They form centrosymmetric four-molecule aggregates linked by hydrogen bonds. []
Relevance: This group of compounds, while sharing the benzamide group with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, lacks the 1,2,4-oxadiazole ring. Instead, they contain a 1,2,4-triazole ring linked to a sydnone ring through an amino group and a sulfanylidene bridge. This distinct heterocyclic core differentiates them from the target compound. []
Compound Description: This series of compounds displays anticonvulsant and anxiolytic activity. [] They lack muscle relaxant effects, suggesting the absence of a GABAergic component in their activity. [] Their potency is comparable to or exceeds that of the anxiolytic drug gidazepam. []
Relevance: While these compounds share a methoxyphenyl group with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, they lack the 1,2,4-oxadiazole ring. They feature a [, , ]triazolo[4,3-a]azepine system linked to a urea group, making them structurally distinct from the target compound. []
Compound Description: This compound is a derivative of antiviral 'WIN compounds' and its crystal structure shows distinct supramolecular features. []
Compound Description: These two series of compounds were synthesized and evaluated for their biological activity. Derivatives with chlorine substituents exhibited greater toxicity to bacteria. []
Relevance: These compounds represent different classes of heterocyclic compounds compared to 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The first series features a pyrazole ring linked to a benzo[d]thiazole group, while the second series contains a 1,2,4-triazole ring linked to a benzo[d]thiazole group. Neither series contains the 1,2,4-oxadiazole ring or the methoxybenzamide moiety present in the target compound. []
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated efficacy in preclinical models of rheumatoid arthritis and has a favorable safety profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.